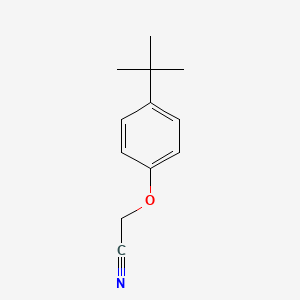

(4-Tert-butyl-phenoxy)acetonitrile

Description

BenchChem offers high-quality (4-Tert-butyl-phenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Tert-butyl-phenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVAATCQZHQGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505395 | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-24-0 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Tert-butyl-phenoxy)acetonitrile (CAS 50635-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (4-tert-butyl-phenoxy)acetonitrile, registered under CAS number 50635-24-0. While empirical data for this specific molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, consolidates available information and provides expert-guided predictions on its properties, synthesis, and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and working with this compound. We will delve into its predicted physicochemical properties, a detailed, plausible synthetic protocol based on established chemical principles, and an in-depth analysis of its expected spectral characteristics.

Introduction and Chemical Identity

(4-Tert-butyl-phenoxy)acetonitrile is an aromatic nitrile derivative. Its structure, featuring a tert-butyl group on a phenyl ring connected to a nitrile via an ether linkage, suggests its potential as a versatile building block in organic synthesis. The presence of the polar nitrile group and the lipophilic tert-butylated phenyl ring imparts a distinct chemical character that could be exploited in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Molecular Structure:

-

IUPAC Name: 2-(4-tert-butylphenoxy)acetonitrile

-

CAS Number: 50635-24-0

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

Physicochemical and Safety Data

While experimentally determined physicochemical data are sparse, we can compile some information from supplier data and make reasonable predictions.

Table 1: Physicochemical Properties of (4-Tert-butyl-phenoxy)acetonitrile

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₂H₁₅NO | Fluorochem |

| Molecular Weight | 189.25 g/mol | Fluorochem[1] |

| Appearance | Predicted to be a solid at room temperature | Based on analogous structures |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate) and insoluble in water. | Chemical principles |

| Purity | ≥97% (commercially available) | Fluorochem[1] |

Safety and Handling:

(4-Tert-butyl-phenoxy)acetonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis Protocol: A Predictive Approach via Williamson Ether Synthesis

The most logical and established method for the synthesis of (4-tert-butyl-phenoxy)acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide ion of 4-tert-butylphenol. The following protocol is a detailed, scientifically sound procedure based on this well-established reaction and protocols for analogous compounds.

Reaction Scheme:

Caption: Williamson Ether Synthesis of (4-tert-butyl-phenoxy)acetonitrile.

Step-by-Step Methodology:

-

Reagent Preparation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (15.0 g, 0.1 mol).

-

Add anhydrous acetonitrile (100 mL) as the solvent. Acetonitrile is an excellent choice as it is a polar aprotic solvent that facilitates Sₙ2 reactions.[2]

-

Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Potassium carbonate is a suitable base for deprotonating the phenol to its more nucleophilic phenoxide form.[2] An excess is used to ensure complete deprotonation.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.

-

Add chloroacetonitrile (7.9 g, 0.105 mol) dropwise to the stirred suspension. Chloroacetonitrile is a reactive alkylating agent, and a slight excess ensures the complete consumption of the phenoxide.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-tert-butylphenol spot.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-tert-butylphenol.

-

Wash with water (2 x 50 mL) and then with brine (50 mL) to remove any remaining aqueous contaminants.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be employed to obtain the pure (4-tert-butyl-phenoxy)acetonitrile.

-

Predicted Spectroscopic Characterization

The following spectral data are predicted based on the known structure of (4-tert-butyl-phenoxy)acetonitrile and spectroscopic data of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for (4-tert-butyl-phenoxy)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -OC(CH₃)₃) | Aromatic protons deshielded by the tert-butyl group. |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₂CN) | Aromatic protons shielded by the electron-donating ether oxygen. |

| ~4.75 | Singlet | 2H | -OCH₂CN | Methylene protons adjacent to the electronegative oxygen and the nitrile group. |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ | Equivalent methyl protons of the tert-butyl group. |

Predicted spectrum would be recorded in CDCl₃ with TMS as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (4-tert-butyl-phenoxy)acetonitrile

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | Ar-C (ipso to -OCH₂CN) | Aromatic carbon attached to the ether oxygen. |

| ~145 | Ar-C (ipso to -C(CH₃)₃) | Aromatic carbon attached to the tert-butyl group. |

| ~127 | Ar-CH (ortho to -C(CH₃)₃) | Aromatic methine carbons. |

| ~115 | Ar-CH (ortho to -OCH₂CN) | Aromatic methine carbons. |

| ~117 | -C≡N | Nitrile carbon, typically in this region. |

| ~55 | -OCH₂CN | Methylene carbon attached to the ether oxygen. |

| ~34 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Predicted spectrum would be recorded in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Key IR Absorption Frequencies for (4-tert-butyl-phenoxy)acetonitrile

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic, from tert-butyl and methylene) |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile)[3] |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic ring) |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of (4-tert-butyl-phenoxy)acetonitrile

| m/z | Fragment | Rationale |

| 189 | [M]⁺ | Molecular ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 149 | [M - CH₂CN]⁺ | Cleavage of the ether bond. |

| 134 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

Potential Applications and Research Directions

(4-Tert-butyl-phenoxy)acetonitrile, as a functionalized aromatic compound, holds potential in several areas of chemical research and development:

-

Medicinal Chemistry: The phenoxyacetonitrile moiety is a scaffold found in some biologically active molecules. This compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.

-

Agrochemicals: Aryl nitriles and ethers are common components of herbicides and pesticides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

-

Materials Science: The aromatic and nitrile functionalities could be utilized in the synthesis of polymers or liquid crystals with specific electronic or physical properties.

Further research is warranted to experimentally validate the predicted properties and explore the reactivity and potential applications of this compound. The synthesis of a small library of derivatives by modifying the nitrile or the aromatic ring could lead to the discovery of novel molecules with interesting properties.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of (4-tert-butyl-phenoxy)acetonitrile. By combining available data with established principles of organic chemistry, we have outlined a robust synthetic protocol and a comprehensive set of expected analytical data. This document aims to bridge the information gap for this lesser-known chemical and empower researchers to confidently incorporate it into their synthetic and drug discovery endeavors. The provided protocols and spectral predictions should serve as a solid foundation for any laboratory work involving this compound.

References

-

PubChem. 4-tert-Butylphenol. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. Williamson ether synthesis. [Link]

- ACD/Labs. 1H NMR Prediction. Software used for prediction of chemical shifts.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

PubChem. Chloroacetonitrile. [Link]

-

PubChem. Potassium carbonate. [Link]

Sources

An In-depth Technical Guide to (4-tert-butyl-phenoxy)acetonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-tert-butyl-phenoxy)acetonitrile, a molecule of interest in synthetic chemistry and potentially in drug discovery programs. As a Senior Application Scientist, the following sections will not only present the fundamental characteristics of this compound but also delve into the rationale behind its structural features and the practical aspects of its laboratory synthesis and characterization.

Molecular Identity and Physicochemical Properties

(4-tert-butyl-phenoxy)acetonitrile is an aromatic organic compound featuring a para-substituted tert-butyl group on a phenoxy ring, which is connected to an acetonitrile moiety through an ether linkage.

Molecular Structure and Weight

The structural formula of (4-tert-butyl-phenoxy)acetonitrile reveals a combination of a bulky, lipophilic tert-butyl group and a polar nitrile functional group, mediated by an aromatic ether. This unique combination of functional groups imparts specific solubility and reactivity characteristics to the molecule.

Table 1: Core Molecular and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| CAS Number | 50635-24-0 | [1] |

| IUPAC Name | 2-(4-tert-butylphenoxy)acetonitrile | [1] |

| Canonical SMILES | CC(C)(C)c1ccc(OCC#N)cc1 | [1] |

| Melting Point | 69 °C | [2] |

| LogP (calculated) | 2.90 | [1] |

The presence of the tert-butyl group significantly influences the molecule's steric profile and its interactions with biological targets or in chemical reactions. The ether linkage provides a degree of conformational flexibility, while the nitrile group can participate in a variety of chemical transformations or act as a hydrogen bond acceptor.

Synthesis of (4-tert-butyl-phenoxy)acetonitrile

The most logical and widely applicable method for the synthesis of (4-tert-butyl-phenoxy)acetonitrile is the Williamson ether synthesis . This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4][5] In this case, the phenoxide of 4-tert-butylphenol reacts with a haloacetonitrile.

Proposed Synthetic Protocol

This protocol is adapted from established Williamson ether synthesis procedures and the synthesis of structurally related compounds.

Step 1: Formation of the Phenoxide To a solution of 4-tert-butylphenol in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile), an equimolar amount of a moderately strong base is added. Potassium carbonate is a common and effective choice for this deprotonation. The reaction mixture is stirred at room temperature to facilitate the formation of the potassium 4-tert-butylphenoxide. The choice of a polar aprotic solvent is crucial as it solvates the cation, leaving the phenoxide anion more nucleophilic.

Step 2: Nucleophilic Substitution To the solution containing the phenoxide, an equimolar amount of 2-chloroacetonitrile (or 2-bromoacetonitrile) is added. The reaction mixture is then heated to reflux to promote the SN2 reaction. The nucleophilic phenoxide attacks the electrophilic carbon of the chloroacetonitrile, displacing the chloride ion and forming the desired ether linkage.

Step 3: Work-up and Purification After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities and unreacted phenoxide. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Step 4: Final Purification The crude (4-tert-butyl-phenoxy)acetonitrile can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.

Synthesis Workflow Diagram

Sources

(4-Tert-butyl-phenoxy)acetonitrile chemical formula and IUPAC name

An In-Depth Technical Guide to (4-tert-Butyl-phenoxy)acetonitrile

Introduction

(4-tert-Butyl-phenoxy)acetonitrile is an aromatic nitrile that holds significant interest for researchers and professionals in drug development and materials science. Its unique molecular structure, featuring a bulky tert-butyl group and a phenoxy acetonitrile moiety, imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on practical insights for laboratory and industrial use.

Chemical Identity and Properties

A clear understanding of the fundamental properties of (4-tert-butyl-phenoxy)acetonitrile is crucial for its effective application.

Chemical Formula and IUPAC Name

-

IUPAC Name: (4-tert-butylphenoxy)acetonitrile[1]

-

Alternate Name: 2-(4-tert-Butyl-phenoxy)acetonitrile[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 189.26 g/mol | [1] |

| Melting Point | 69 °C | [1] |

| Appearance | White solid (predicted based on melting point) | |

| Solubility | Soluble in common organic solvents like Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), and Tetrahydrofuran (THF).[3] |

Synthesis of (4-tert-Butyl-phenoxy)acetonitrile

Proposed Synthetic Pathway

The synthesis involves the reaction of a haloacetonitrile with 4-tert-butylphenol in the presence of a base. Chloroacetonitrile or bromoacetonitrile can serve as the acetonitrile source.

Caption: Proposed synthesis of (4-tert-Butyl-phenoxy)acetonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 4-(4-(tert-butyl)phenoxy)phthalonitrile.[4]

Materials:

-

4-tert-butylphenol

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing distilled water.

-

A precipitate of the crude product should form. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Collect the precipitate by vacuum filtration and wash with water. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (4-tert-butyl-phenoxy)acetonitrile as a solid.

Applications in Research and Drug Development

The nitrile functional group is a versatile precursor for a wide range of chemical transformations, making (4-tert-butyl-phenoxy)acetonitrile a valuable intermediate in medicinal chemistry and materials science.

Intermediate in Pharmaceutical Synthesis

Acetonitrile and its derivatives are fundamental in the pharmaceutical industry.[5][6][7] The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of diverse functionalities, which is a cornerstone of drug discovery and development. The bulky tert-butyl group can enhance metabolic stability and modulate the lipophilicity of potential drug candidates.

Precursor for Heterocyclic Compounds

Nitriles are key starting materials in the synthesis of various nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity.[7] The phenoxyacetonitrile scaffold can be elaborated into more complex molecular architectures for screening in drug discovery programs.

Building Block for Functional Materials

The aromatic nature of (4-tert-butyl-phenoxy)acetonitrile makes it a potential component in the synthesis of novel organic materials. For instance, related phenoxy-phthalonitriles are precursors to phthalocyanines, which have applications in non-linear optics and as photosensitizers.[3]

Safety and Handling

While specific toxicity data for (4-tert-butyl-phenoxy)acetonitrile is not available, general precautions for handling nitriles should be observed. Acetonitrile and related compounds can be toxic.[5]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Spectroscopic Characterization (Predicted)

Based on the structure, the following spectroscopic signatures are expected:

-

¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets in the aromatic region, ~6.9-7.4 ppm), and the methylene protons of the acetonitrile group (singlet, ~4.7 ppm).

-

¹³C NMR: Resonances for the tert-butyl carbons, aromatic carbons, the methylene carbon, and the nitrile carbon (~117 ppm).

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹.[3] An ether C-O stretch will also be present.

Conclusion

(4-tert-Butyl-phenoxy)acetonitrile is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be readily achieved through established methodologies, and its functional groups offer numerous possibilities for further chemical modification. As with all chemical reagents, proper handling and safety precautions are paramount.

References

-

(4-tert-Butylphenyl)acetonitrile - LookChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

(4-tert-butylphenoxy)acetonitrile - Stenutz. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-(4-tert-butyl-phenoxy)-phthalonitrile (C18H16N2O) - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

-

(4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

para-tert-butyl phenyl acetonitrile, 3288-99-1 - The Good Scents Company. (n.d.). Retrieved January 23, 2026, from [Link]

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (n.d.). Retrieved January 23, 2026, from [Link]

-

Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur - Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Acetonitrile in the Pharmaceutical Industry - Lab Alley. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to (4-Tert-butyl-phenoxy)acetonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Tert-butyl-phenoxy)acetonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and safety protocols, offering insights grounded in scientific literature and established laboratory practices.

Nomenclature and Identification

(4-Tert-butyl-phenoxy)acetonitrile is a monosubstituted phenoxyacetonitrile derivative. Accurate identification is crucial for experimental replication and regulatory compliance.

Systematic and Alternative Names: The most common and IUPAC-preferred name for this compound is 2-(4-tert-butylphenoxy)acetonitrile . An alternative, though less common, name is (4-tert-Butyl-phenoxy)acetonitrile. It is crucial to distinguish this compound from the similarly named but structurally different (4-tert-Butylphenyl)acetonitrile, which lacks the ether linkage.

Key Identifiers: A comprehensive list of identifiers is essential for database searches and material procurement.

| Identifier | Value | Source |

| CAS Number | 50635-24-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| InChI | InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | IUPAC |

| Canonical SMILES | CC(C)(C)C1=CC=C(OCC#N)C=C1 | IUPAC |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of (4-Tert-butyl-phenoxy)acetonitrile is fundamental to its application in synthesis and analysis.

Physical Properties:

| Property | Value | Notes |

| Physical Form | Solid, powder | |

| Melting Point | 69 °C | |

| Solubility | Information not widely available. Expected to be soluble in common organic solvents like chloroform and methanol. | [1] |

Spectroscopic Data: While a comprehensive public database of spectra for this specific compound is not readily available, the expected spectral characteristics can be inferred from its structure. Researchers should perform their own analytical characterization for verification.

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons, aromatic protons in the para-substituted region, and a singlet for the methylene protons adjacent to the nitrile and ether oxygen.

-

¹³C NMR: Characteristic peaks would be present for the quaternary tert-butyl carbon, the carbons of the aromatic ring, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: Key vibrational bands would be expected for the C≡N stretch of the nitrile group, C-O-C stretching of the ether linkage, and C-H stretching and bending of the alkyl and aromatic groups.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 189.25, with characteristic fragmentation patterns.

Synthesis of (4-Tert-butyl-phenoxy)acetonitrile

The synthesis of (4-Tert-butyl-phenoxy)acetonitrile can be reliably achieved through the Williamson ether synthesis. This well-established reaction provides a straightforward and efficient route to the target molecule.[2][3][4][5][6]

The reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 4-tert-butylphenol acts as the nucleophile, attacking an α-haloacetonitrile, such as chloroacetonitrile.

Figure 1: Williamson Ether Synthesis of (4-Tert-butyl-phenoxy)acetonitrile.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures and the synthesis of analogous compounds.[7]

Materials:

-

4-tert-butylphenol

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

-

Addition of Reagent: Stir the mixture at room temperature and add chloroacetonitrile (1.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (4-Tert-butyl-phenoxy)acetonitrile.

Applications in Research and Drug Development

While specific, high-profile applications of (4-Tert-butyl-phenoxy)acetonitrile in marketed drugs are not widely documented, its structure lends itself to a variety of uses in medicinal chemistry and organic synthesis.

-

Intermediate in Organic Synthesis: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other heterocycles, making this compound a useful building block for more complex molecules.[8]

-

Scaffold for Biologically Active Molecules: The phenoxyacetonitrile moiety is present in various compounds with demonstrated biological activities. Phenolic compounds, in general, are known to possess a wide range of biological effects, including antioxidant and antimicrobial properties.[9] The tert-butyl group can enhance lipophilicity, which may improve membrane permeability and metabolic stability of a potential drug candidate.

-

Research Chemical: It is commercially available as a research chemical, indicating its use in early-stage drug discovery and as a tool compound in chemical biology.[10]

Figure 2: Synthetic utility of (4-Tert-butyl-phenoxy)acetonitrile.

Safety and Handling

(4-Tert-butyl-phenoxy)acetonitrile is classified as harmful and an irritant. Adherence to safety protocols is mandatory.

GHS Hazard Classification:

Hazard Statements: [11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [11]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a chemical fume hood.

Conclusion

(4-Tert-butyl-phenoxy)acetonitrile is a valuable chemical intermediate with clear potential in organic synthesis and as a scaffold in drug discovery. Its straightforward synthesis via the Williamson ether reaction makes it an accessible building block for a wide range of molecular architectures. While detailed public information on its biological activity is currently limited, its structural features suggest it as a compound of interest for further investigation. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). [Link]

-

Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 36. [Link]

-

Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Supporting Information for Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5- hydroxymethylfurfur. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020, May 30). [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. (2018, August 29). [Link]

-

XiXisys. GHS rev.9 SDS for CAS: 50635-24-0. [Link]

-

BIOFOUNT. (4-tert-Butyl-phenoxy)acetonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile. [Link]

Sources

- 1. 50635-24-0|(4-tert-Butyl-phenoxy)acetonitrile|(4-tert-Butyl-phenoxy)acetonitrile|-范德生物科技公司 [bio-fount.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20060196249A1 - Multiple trace portal detection systems - Google Patents [patents.google.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

(4-Tert-butyl-phenoxy)acetonitrile solubility in common organic solvents

An In-depth Technical Guide to the Solubility of (4-Tert-butyl-phenoxy)acetonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-tert-butyl-phenoxy)acetonitrile. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in common organic solvents. The document synthesizes theoretical principles of solubility, insights from structurally similar compounds, and detailed, field-proven experimental protocols.

Introduction to (4-Tert-butyl-phenoxy)acetonitrile

(4-Tert-butyl-phenoxy)acetonitrile, with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , is a solid organic compound with a melting point of 69°C[1][2]. Its chemical structure features a polar nitrile group (-C≡N) and an ether linkage (-O-), imparting some degree of polarity. Conversely, the molecule also possesses a significant non-polar character due to the benzene ring and the bulky tert-butyl group. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, purification, and formulation development.

Key Physicochemical Properties:

-

Appearance: Solid[3]

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent[6]. The intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions.

(4-Tert-butyl-phenoxy)acetonitrile's Structural Features and Their Impact on Solubility:

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This feature suggests potential solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and, to a lesser extent, in polar protic solvents (e.g., alcohols).

-

Ether Linkage (-O-): The ether group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

-

Phenyl Ring and Tert-butyl Group: The aromatic ring and the large, non-polar tert-butyl group dominate a significant portion of the molecular structure. This non-polar character suggests good solubility in non-polar or moderately polar solvents (e.g., toluene, dichloromethane, diethyl ether). The presence of a tert-butyl group can, in some cases, increase the solubility of aromatic systems in organic solvents[7].

Predicted Solubility Trends:

Based on these structural characteristics, we can anticipate the following solubility trends for (4-tert-butyl-phenoxy)acetonitrile:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF). A related, larger compound containing the (4-tert-butyl-phenoxy) group demonstrated high solubility in DMF, CHCl₃, and THF[4].

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, and in non-polar aromatic solvents such as toluene.

-

Low Solubility: Expected in highly non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane) and in highly polar, hydrogen-bonding solvents like water. The related compound, phenoxyacetonitrile, exhibits limited water solubility[8].

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (4-tert-butyl-phenoxy)acetonitrile in various organic solvents.

Materials and Equipment

-

(4-Tert-butyl-phenoxy)acetonitrile (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of (4-tert-butyl-phenoxy)acetonitrile.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (4-tert-butyl-phenoxy)acetonitrile to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) to control the temperature, as solubility is temperature-dependent.

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of (4-tert-butyl-phenoxy)acetonitrile in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for (4-Tert-butyl-phenoxy)acetonitrile at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Aprotic | Acetone | 5.1 | High | Data to be determined |

| Ethyl Acetate | 4.4 | High | Data to be determined | |

| Acetonitrile | 5.8 | Moderate to High | Data to be determined | |

| Chlorinated | Dichloromethane | 3.1 | High | Data to be determined |

| Polar Protic | Methanol | 5.1 | Moderate | Data to be determined |

| Ethanol | 4.3 | Moderate | Data to be determined | |

| Aromatic | Toluene | 2.4 | Moderate | Data to be determined |

| Non-polar | Hexane | 0.1 | Low | Data to be determined |

Discussion and Conclusion

The solubility of (4-tert-butyl-phenoxy)acetonitrile is a key parameter that influences its utility in various chemical applications. Based on its molecular structure, it is predicted to be readily soluble in a range of common organic solvents, from moderately polar to polar aprotic. The bulky, non-polar tert-butylphenyl group likely enhances its solubility in less polar environments compared to its non-substituted counterpart, phenoxyacetonitrile.

This guide provides the theoretical foundation and a detailed experimental protocol for the systematic determination of the solubility of (4-tert-butyl-phenoxy)acetonitrile. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for informed solvent selection in synthesis, purification, and formulation processes. The generation of such empirical data will be a valuable contribution to the chemical community, facilitating the broader application of this compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

(4-tert-butylphenoxy)acetonitrile - Stenutz. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption - ResearchGate. (2025, August 7). Retrieved from [Link]

- EP0039085A1 - Process for increasing the solubility of aromatic systems - Google Patents. (n.d.).

Sources

- 1. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. (4-tert-butylphenoxy)acetonitrile [stenutz.eu]

- 3. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. EP0039085A1 - Process for increasing the solubility of aromatic systems - Google Patents [patents.google.com]

- 8. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]

Unlocking the Potential of (4-Tert-butyl-phenoxy)acetonitrile: A Guide to Promising Research Frontiers

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Scaffolding for Innovation

(4-Tert-butyl-phenoxy)acetonitrile presents a compelling molecular architecture, integrating the lipophilic tert-butyl group, a stabilizing phenoxy linker, and a reactive nitrile moiety. While direct literature on this specific molecule is sparse, its constituent chemical features suggest a rich landscape for exploration in medicinal chemistry, materials science, and agrochemicals. This guide synthesizes insights from structurally related compounds to illuminate high-potential research avenues, providing both the strategic "why" and the practical "how" for investigating this promising chemical entity.

The core structure consists of a 4-tert-butylphenol backbone linked via an ether bond to an acetonitrile unit. The bulky tert-butyl group can enhance solubility in nonpolar environments and provide steric hindrance that may influence binding selectivity to biological targets. The phenoxyacetonitrile motif is a known pharmacophore found in various biologically active molecules, and the nitrile group itself is a versatile chemical handle for further derivatization.

Core Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₂H₁₅NO | Based on chemical structure. |

| Molecular Weight | 189.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to yellow liquid or low-melting solid | (4-tert-Butylphenyl)acetonitrile is a colorless to yellow liquid. |

| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane, and acetic acid; likely insoluble in water | The hydrophobic tert-butyl group and aromatic ring suggest poor water solubility, a common trait for related structures[1][2]. |

| Boiling Point | > 250 °C | (4-tert-Butylphenyl)acetonitrile has an estimated boiling point of 266-268 °C[2]. The ether linkage may slightly alter this. |

| Storage | Room Temperature | Recommended for its structural analog, (4-tert-butylphenyl)acetonitrile. |

Proposed Research Area 1: Agrochemical Development

Scientific Rationale:

The phenoxyacetate scaffold is a classic framework for herbicides. The tert-butyl group, a common feature in pesticides, can enhance efficacy and modulate physical properties. The nitrile functionality can be a key interactive group or a precursor to other active moieties. Given the structural similarities to established agrochemicals, investigating the herbicidal, fungicidal, and insecticidal properties of (4-tert-butyl-phenoxy)acetonitrile and its derivatives is a logical starting point.

Experimental Workflow:

Caption: Workflow for agrochemical discovery.

Key Experimental Protocols:

1. Synthesis of (4-Tert-butyl-phenoxy)acetonitrile:

This can be achieved via a Williamson ether synthesis, a robust and well-established method.

-

Reaction:

-

To a stirred solution of 4-tert-butylphenol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Primary Herbicidal Screening:

-

Objective: To assess the pre- and post-emergence herbicidal activity.

-

Method:

-

Prepare solutions of the test compound at various concentrations (e.g., 10, 100, 1000 ppm) in a suitable solvent system (e.g., acetone/water with a surfactant).

-

For pre-emergence, apply the solutions to soil in pots seeded with representative monocot (e.g., ryegrass) and dicot (e.g., cress) species.

-

For post-emergence, spray the solutions onto young, established plants.

-

Include a solvent-only control and a positive control (a known herbicide).

-

Maintain the plants in a controlled growth chamber for 14-21 days.

-

Assess herbicidal effect by visual scoring of phytotoxicity (0 = no effect, 100 = complete kill).

-

Proposed Research Area 2: Medicinal Chemistry and Drug Discovery

Scientific Rationale:

The phenoxyacetonitrile and related phenoxyacetamide scaffolds are present in molecules with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[3] The tert-butyl group can enhance metabolic stability and cell membrane permeability, making it a valuable substituent in drug design. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles, which are common in medicinal chemistry.

Potential Therapeutic Targets:

-

Kinase Inhibition: The 4-phenoxyquinoline scaffold, which bears resemblance to our core structure, has been explored for c-Met kinase inhibition in cancer therapy.[4]

-

Anti-inflammatory Agents: Phenolic compounds, including those with tert-butyl groups, are known to possess antioxidant and anti-inflammatory properties.[5]

-

Neuroprotective Agents: Some nitrone derivatives containing tert-butyl groups have been investigated for their neuroprotective effects against oxidative stress.[6]

Experimental Workflow:

Caption: Workflow for drug discovery and development.

Key Experimental Protocols:

1. Synthesis of a Tetrazole Analog:

The nitrile group is a versatile precursor for 1,5-disubstituted tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

-

Reaction:

-

Dissolve (4-tert-butyl-phenoxy)acetonitrile (1.0 eq.) in a suitable solvent like toluene or DMF.

-

Add sodium azide (NaN₃, 1.5 eq.) and a Lewis acid such as triethylamine hydrochloride (Et₃N·HCl, 1.5 eq.) or zinc chloride (ZnCl₂).

-

Heat the mixture to reflux (typically 100-120 °C) for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully acidify with dilute HCl to protonate the tetrazole.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

-

2. In Vitro Cytotoxicity Assay (MTT Assay):

-

Objective: To evaluate the compound's effect on the viability of cancer cell lines.

-

Method:

-

Seed human cancer cells (e.g., HT-29 for colon cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Proposed Research Area 3: Precursor for Advanced Materials

Scientific Rationale:

Phthalonitriles, which are dinitrile derivatives of benzene, are important precursors for phthalocyanines. Phthalocyanines are large, aromatic macrocycles with diverse applications in dyes, catalysts, and chemical sensors. The synthesis of 4-(4-(tert-butyl)phenoxy)phthalonitrile has been reported as a precursor to cobalt phthalocyanine complexes used in catalysis.[7] By analogy, (4-tert-butyl-phenoxy)acetonitrile could be functionalized to introduce a second nitrile group, thereby creating a novel phthalonitrile monomer. The bulky tert-butyl group could enhance the solubility and processability of the resulting phthalocyanine, a common challenge in this class of materials.

Synthetic Pathway and Application:

Caption: Pathway to novel phthalocyanine materials.

Key Experimental Protocol:

1. Synthesis of a Phthalonitrile Precursor (Hypothetical):

-

Objective: To convert (4-tert-butyl-phenoxy)acetonitrile into a phthalonitrile derivative.

-

Hypothetical Two-Step Process:

-

Step A (Electrophilic Aromatic Substitution): Introduce an activating or directing group onto the phenoxy ring, ortho to the ether linkage. This could be achieved through nitration followed by reduction to an amine, or through halogenation. The conditions would need to be carefully controlled to avoid side reactions.

-

Step B (Sandmeyer or Rosenmund-von Braun Reaction): If an amino group was introduced, it could be converted to a nitrile via a diazonium salt (Sandmeyer reaction). If a halogen was introduced, it could be displaced by cyanide using a copper(I) cyanide catalyst (Rosenmund-von Braun reaction).

-

-

Characterization: The resulting phthalonitrile monomer would be rigorously characterized using NMR, IR, and mass spectrometry to confirm its structure.[7]

Conclusion

(4-Tert-butyl-phenoxy)acetonitrile stands as a molecule of significant untapped potential. By leveraging established chemical principles and drawing analogies from structurally related compounds, this guide outlines three distinct and promising research trajectories in agrochemicals, medicinal chemistry, and materials science. The synthetic protocols and experimental workflows provided herein offer a validated starting point for researchers to explore this versatile chemical scaffold. The convergence of the lipophilic tert-butyl group, the electronically versatile phenoxy ether, and the reactive nitrile handle makes (4-tert-butyl-phenoxy)acetonitrile a compelling candidate for the development of novel, high-value chemical entities.

References

-

Serendipitous Synthesis of (tert-Butyl-NNO-azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit. ResearchGate. Available at: [Link]

-

(4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784. PubChem. Available at: [Link]

-

Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5-hydroxymethylfurfur - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

(Diacetoxyiodo)benzene. Wikipedia. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

-

Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. ACS Publications. Available at: [Link]

- Preparation method of 4-tert-butyl phthalonitrile. Google Patents.

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

-

Phenoxyacetonitrile (C007B-404712). Cenmed. Available at: [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. Available at: [Link]

-

Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

para-tert-butyl phenyl acetonitrile, 3288-99-1. The Good Scents Company. Available at: [Link]

Sources

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 2. para-tert-butyl phenyl acetonitrile, 3288-99-1 [thegoodscentscompany.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (4-Tert-butyl-phenoxy)acetonitrile

Abstract

This document provides a detailed protocol for the synthesis of (4-tert-butyl-phenoxy)acetonitrile from 4-tert-butylphenol and chloroacetonitrile. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry. This guide is designed for researchers and professionals in chemical synthesis and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. The inclusion of explanatory diagrams and structured data tables aims to provide a clear, logical, and self-validating framework for the successful execution of this synthesis.

Introduction and Scientific Background

(4-Tert-butyl-phenoxy)acetonitrile is a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, combining a bulky lipophilic tert-butyl group with a reactive nitrile functionality via an ether linkage, makes it a versatile building block.

The synthesis described herein employs the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core principle involves the deprotonation of an alcohol—in this case, the weakly acidic 4-tert-butylphenol—to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks an electrophilic alkyl halide, chloroacetonitrile, displacing the chloride leaving group to form the desired ether product.[4] The choice of a mild base and a polar aprotic solvent is critical to favor the SN2 pathway and achieve a high yield.[5]

Reaction Mechanism and Rationale

The synthesis occurs in two primary stages:

-

Deprotonation of 4-tert-butylphenol: A base is required to remove the acidic proton from the hydroxyl group of the phenol (pKa ≈ 10). While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) offers a safer and sufficiently effective alternative for this substrate.[5] It acts as a heterogeneous base in a solvent like acetonitrile, generating the 4-tert-butylphenoxide nucleophile in situ.

-

Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the carbon atom of chloroacetonitrile. This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the nitrile group. The reaction proceeds via a concerted, single-step SN2 mechanism where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1]

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Materials, Reagents, and Equipment

Reagents and Materials

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier | Notes |

| 4-tert-butylphenol | 98-54-4 | 150.22 | ≥99% | Major Chemical Supplier | Irritant, suspected reproductive toxicity.[6] |

| Chloroacetonitrile | 107-14-2 | 75.50 | ≥98% | Major Chemical Supplier | Toxic, flammable, lachrymator. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Major Chemical Supplier | Irritant. Best to grind before use. |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, ≥99.8% | Major Chemical Supplier | Flammable, irritant. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major Chemical Supplier | Flammable, irritant. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | In-house | Used for aqueous work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated Solution | In-house | Used for final aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Major Chemical Supplier | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | 60 Å, 230-400 mesh | Major Chemical Supplier | For optional column chromatography. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Rotary evaporator

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale of 4-tert-butylphenol.

Caption: Figure 2: Experimental Synthesis Workflow

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

-

In the fume hood, add 4-tert-butylphenol (10.0 g, 66.6 mmol) and anhydrous potassium carbonate (13.8 g, 99.8 mmol, 1.5 eq) to the flask.

-

Add 100 mL of anhydrous acetonitrile. The solvent helps to dissolve the reactants and facilitates the reaction.

-

Fit the central neck of the flask with a reflux condenser. Place a thermometer in one side neck and a stopper in the other.

-

Begin stirring the mixture.

Step 2: Reaction

-

Carefully add chloroacetonitrile (6.7 mL, 8.0 g, 105.8 mmol, 1.6 eq) to the stirring suspension using a syringe or dropping funnel. Caution: Chloroacetonitrile is a lachrymator and toxic; handle with extreme care.

-

Heat the reaction mixture to a gentle reflux (approx. 80-82°C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-tert-butylphenol spot.

Step 3: Work-up and Product Isolation

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of deionized water. This step quenches the reaction and dissolves the inorganic salts.

-

Transfer the aqueous mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic product is more soluble in ethyl acetate.

-

Combine the organic extracts in the separatory funnel.

Step 4: Washing and Drying

-

Wash the combined organic layer with deionized water (2 x 100 mL) to remove any residual acetonitrile and salts.

-

Wash the organic layer with brine (1 x 100 mL). This helps to break any emulsions and begins the drying process.

-

Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.

-

Filter the solution to remove the drying agent and collect the filtrate.

Step 5: Purification

-

Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude product, which may be a yellowish oil or solid.

-

Purification via Recrystallization: The crude product can often be purified by recrystallization. A common solvent system is ethanol/water or hexanes. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Purification via Column Chromatography (Optional): If recrystallization is ineffective, purify the crude product using silica gel column chromatography with a gradient eluent system, such as 5-20% ethyl acetate in hexanes.[7]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[8]

Caption: Figure 3: Logic of Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.35 (d, 2H, aromatic protons ortho to tert-butyl), δ 6.90 (d, 2H, aromatic protons ortho to ether), δ 4.70 (s, 2H, -O-CH₂-CN), and δ 1.30 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the nitrile carbon (~117 ppm), aromatic carbons, the ether-linked methylene carbon (~55 ppm), the quaternary carbon of the tert-butyl group (~34 ppm), and the methyl carbons of the tert-butyl group (~31 ppm).

-

IR (KBr or ATR): A characteristic sharp absorption for the nitrile (C≡N) stretch around 2250 cm⁻¹. An intense C-O-C ether stretch should be visible around 1245 cm⁻¹.[5][9]

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 189.12, corresponding to the molecular formula C₁₂H₁₅NO.

Safety and Handling Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood at all times.[10] All personnel must wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.

-

4-tert-butylphenol: Causes skin irritation, serious eye damage, and is suspected of damaging fertility.[6][11] Avoid inhalation of dust and direct contact with skin and eyes.

-

Chloroacetonitrile: Highly toxic if swallowed or in contact with skin, and is a lachrymator (causes tearing). It is also a flammable liquid and vapor. Handle only in the fume hood with extreme caution.

-

Acetonitrile: Flammable liquid. Keep away from ignition sources. It is harmful if swallowed or inhaled.

-

Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

References

-

Yoshizawa, K., et al. (2005). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology. Available at: [Link]

- Google Patents. (2018). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.

-

Manner, V. W., et al. (2007). Supporting Information: The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for Solar energy-driven electrolysis with molecular catalysts for reduction of carbon dioxide coupled with oxidation of 5-hydroxymethylfurfural. (n.d.). Available at: [Link]

-

Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. Available at: [Link]

-

Gounden, R. A. D., et al. (2017). Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. South African Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Ye Chuan Chemical. (2024). Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2000). (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and reaction characterization of 4-tert-butylcatechol. Available at: [Link]

-

CNKI. (2011). SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. Available at: [Link]

-

PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Available at: [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol [chuanhechem.com.cn]

- 11. fishersci.com [fishersci.com]

Application Note: A Validated Protocol for the Purification of (4-tert-butyl-phenoxy)acetonitrile via Normal-Phase Flash Column Chromatography

Abstract & Introduction

(4-tert-butyl-phenoxy)acetonitrile is a moderately polar organic compound featuring an ether linkage, a nitrile group, and a bulky non-polar tert-butyl group. As a key intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research, its purity is paramount. This application note provides a comprehensive, field-proven protocol for the purification of (4-tert-butyl-phenoxy)acetonitrile from a crude reaction mixture using normal-phase flash column chromatography.

The narrative herein is structured to transcend a simple recitation of steps. It elucidates the fundamental principles of the separation, explains the causality behind critical procedural choices, and offers a self-validating framework through integrated analysis and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.

The Principle of Separation: Adsorption Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a significantly less polar mobile phase (eluent). The separation mechanism is governed by the equilibrium of analyte molecules adsorbing onto the polar silica surface and desorbing back into the mobile phase[1][2].

-

Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol groups (-Si-OH)[3]. These groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.

-

Analyte Polarity: (4-tert-butyl-phenoxy)acetonitrile possesses moderate polarity. The electron-rich oxygen of the ether and the nitrogen of the nitrile group can interact with the silanol groups of the stationary phase. However, the large, non-polar aromatic ring and tert-butyl group reduce its overall polarity and affinity for the silica gel compared to more polar impurities like alcohols or acids.

-

Mobile Phase: A non-polar eluent, such as a hexane and ethyl acetate mixture, is used. The eluent molecules compete with the analyte for the active sites on the silica gel[1]. By adjusting the polarity of the mobile phase (i.e., by increasing the proportion of the more polar ethyl acetate), we can systematically increase the eluent's strength, encouraging the desorption of the analyte and causing it to move down the column[3].

Compounds in the crude mixture will therefore travel down the column at different rates based on their polarity. Non-polar impurities will have minimal interaction with the silica gel and will be eluted quickly. The target compound, with its moderate polarity, will be retained longer, while highly polar impurities will be strongly adsorbed and elute last.

Figure 1: Principle of Chromatographic Separation.

Materials, Reagents, and Safety

Equipment and Glassware

-

Glass chromatography column (2-5 cm diameter, 40-50 cm length) with stopcock

-

Separatory funnel (for use as an eluent reservoir)

-

Test tubes for fraction collection (e.g., 16x100 mm) and rack

-

Beakers and Erlenmeyer flasks

-

Round-bottom flasks

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Capillary tubes for spotting[4]

-

UV lamp (254 nm)

-

Forced air (or nitrogen) line with pressure regulator for flash chromatography

-

Cotton or glass wool, and sand (acid-washed)

-

Standard laboratory clamps and stand

Chemicals and Reagents

-

Crude (4-tert-butyl-phenoxy)acetonitrile

-

Silica gel for flash column chromatography (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade, for sample loading if necessary)

-

Acetone (for cleaning glassware)

Critical Safety Precautions